molecular formula C19H11ClF2N2O B2959857 1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252058-79-0

1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2959857
CAS RN: 252058-79-0
M. Wt: 356.76
InChI Key: QPZQZTKIAAMEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11ClF2N2O and its molecular weight is 356.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of heterocycle-based molecules, including their vibrational spectra, NMR chemical shifts, and electronic properties. The research highlights the molecule's stability, charge transfer, and potential in non-linear optics, indicating its significance in the development of new materials and drugs (Murthy et al., 2017).

Reactivity and Applications in Drug Development

  • Another investigation focused on the reactivity and structural stability of novel ultrasonically synthesized hydrazones, showing significant non-linear optical (NLO) properties and hydrogen bonding, suggesting their utility in materials science (Khalid et al., 2021).

  • Research on acylhydrazone-based fluoride sensors highlighted specific responses to fluoride ions, with implications for chemical sensing applications. The study underscores the utility of such compounds in designing sensitive and selective sensors (Jose et al., 2018).

Potential Anticancer Activity

  • A study on fluoro-substituted benzo[b]pyran compounds revealed their potential anti-lung cancer activity, indicating the therapeutic applications of such derivatives in cancer treatment (Hammam et al., 2005).

Structural and Optical Properties

  • The structural and optical properties of pyrazolo pyridine derivatives were examined, revealing their monoclinic polycrystalline nature and potential as photosensors, which could be leveraged in the development of optical devices and materials science (Zedan et al., 2020).

Antimicrobial Activities

  • Synthesis and antimicrobial activity evaluation of halogen derivatives of benzo[h]chromene and benzo[a]anthracene demonstrated promising antimicrobial properties against various pathogens, suggesting their potential use in developing new antimicrobial agents (Khafagy et al., 2002).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF2N2O/c20-16-2-1-3-17(22)15(16)11-24-18(9-6-13(10-23)19(24)25)12-4-7-14(21)8-5-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZQZTKIAAMEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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